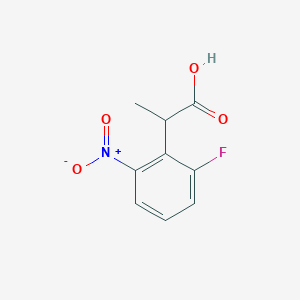
3-(2-Fluoro-5-nitrophenyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.
Grignard Reaction: The nitrofluorobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Grignard reactions, which enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(2-fluoro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.
科学的研究の応用
3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and interaction with enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
- 3-(2-fluoro-4-nitrophenyl)propanoic acid
- 3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-(2-fluoro-5-aminophenyl)propanoic acid
Uniqueness
3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H8FNO4 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChIキー |
OKDGAVZCEGWDJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



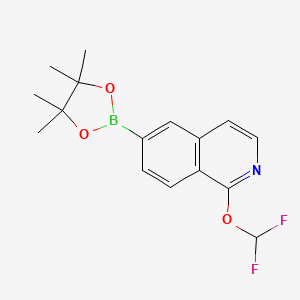
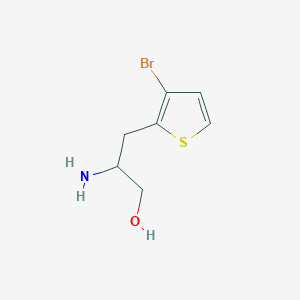
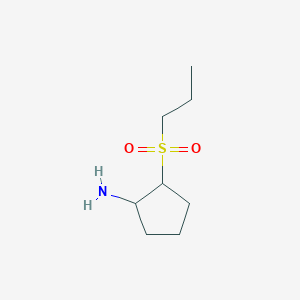

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
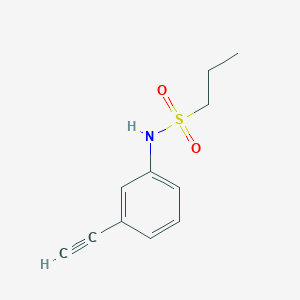
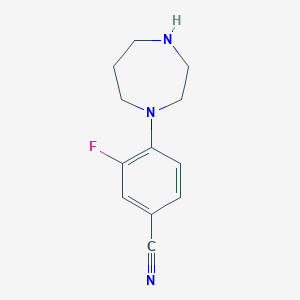

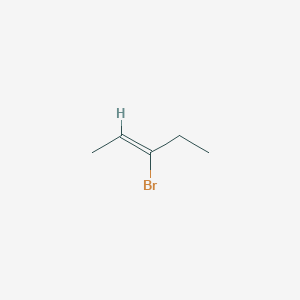
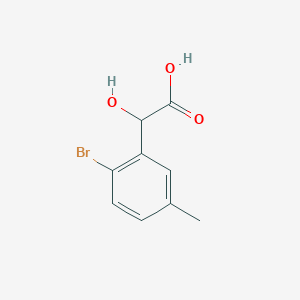

![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
